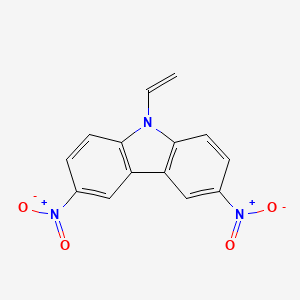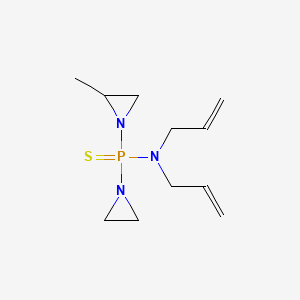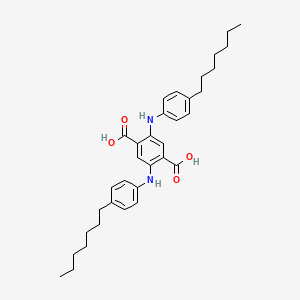
2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid is an organic compound characterized by its complex structure, which includes two heptylanilino groups attached to a benzene ring with two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dibromoterephthalic acid with 4-heptylaniline under specific conditions to form the desired product. The reaction often requires a catalyst and is conducted under controlled temperatures to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzene ring.
Reduction: This can lead to the formation of different derivatives by reducing the carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or aldehydes. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research may explore its use in drug development, particularly for its potential therapeutic properties.
Mechanism of Action
The mechanism by which 2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present and the overall structure of the compound. The exact pathways and targets would vary based on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
These groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
43002-40-0 |
|---|---|
Molecular Formula |
C34H44N2O4 |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
2,5-bis(4-heptylanilino)terephthalic acid |
InChI |
InChI=1S/C34H44N2O4/c1-3-5-7-9-11-13-25-15-19-27(20-16-25)35-31-23-30(34(39)40)32(24-29(31)33(37)38)36-28-21-17-26(18-22-28)14-12-10-8-6-4-2/h15-24,35-36H,3-14H2,1-2H3,(H,37,38)(H,39,40) |
InChI Key |
HGNLXWCBFJXHAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=C(C=C3)CCCCCCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14659509.png)

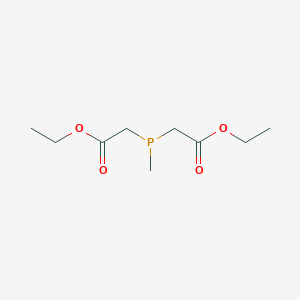
-lambda~5~-phosphane](/img/structure/B14659523.png)
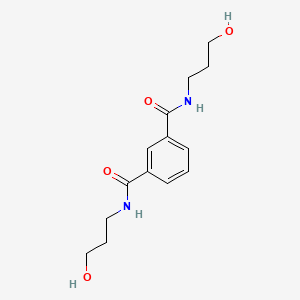
![Trimethyl[(trichlorogermyl)oxy]silane](/img/structure/B14659536.png)
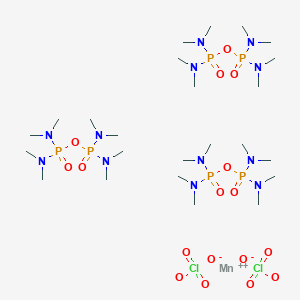
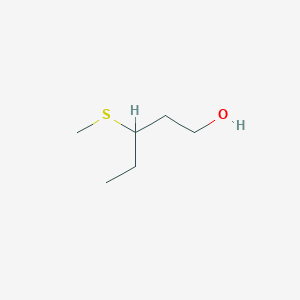

![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)
